Cas no 287399-45-5 (Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI))

Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI) structure
287399-45-5 structure
Product Name:Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI)
CAS No:287399-45-5
MF:C7H6ClF
MW:145.566599369049
CID:248733
PubChem ID:16213379
Update Time:2025-04-19

Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI)
    • 2-chloro-4-fluoro-1-methylbenzene
    • 2-CHLORO-4-FLUOROTOLUENE, [ALPHA-13C]
    • DTXSID00583909
    • 2-Chloro-4-fluorotoluene-alpha-13C
    • 2-chloro-4-fluoro-1-(113C)methylbenzene
    • 2-Chloro-4-fluoro-1-(~13~C)methylbenzene
    • 287399-45-5
    • 2-Chloro-4-fluorotoluene-alpha-13C, 99 atom % 13C
    • SCHEMBL1330269
    • Inchi: 1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1+1
    • InChI Key: CSARJIQZOSVYHA-OUBTZVSYSA-N
    • SMILES: ClC1C=C(C=CC=1[13CH3])F

Computed Properties

  • Exact Mass: 145.0175609g/mol
  • Monoisotopic Mass: 145.0175609g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.205 g/mL at 25 °C
  • Boiling Point: 154-156 °C(lit.)
  • Flash Point: 122 °F
  • Refractive Index: n20/D 1.499(lit.)
  • Solubility: Not determined

Benzene,2-chloro-4-fluoro-1-(methyl-13C)- (9CI) Security Information

  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: 16-26-36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:10-36/37/38
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